N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
Description
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a pyrazole core substituted with methyl and phenyl groups, linked via an ethyl chain to a 3-phenylpropanamide moiety.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17-22(20-11-7-4-8-12-20)18(2)25(24-17)16-15-23-21(26)14-13-19-9-5-3-6-10-19/h3-12H,13-16H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKJMCWOCQKIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=CC=CC=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: Research has explored its use in drug discovery, particularly for its potential therapeutic effects in treating diseases such as malaria and leishmaniasis. Industry: The compound is utilized in the synthesis of advanced materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylpropanamide moiety may interact with enzymes or receptors, leading to biological responses. The pyrazole ring can bind to metal ions, influencing catalytic processes and material properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Structural Differences and Implications
Core Heterocycle Variations: The target compound uses a pyrazole ring, which is electron-rich and capable of hydrogen bonding or π-π interactions . The cyclohexane-based analog () incorporates a chiral, rigid backbone, enabling stereoselective interactions absent in the target compound.
Substituent Effects: The 4-methylphenyl ethyl group in reduces steric bulk compared to the target’s 3,5-dimethyl-4-phenylpyrazole, likely impacting solubility and metabolic stability .
Synthetic Accessibility: The cyclohexane-based analog () has a low synthesis yield (19%), suggesting challenges in stereochemical control during preparation .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and potential therapeutic applications based on a review of relevant literature and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 314.41 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
This compound features a pyrazole ring substituted with a dimethyl and phenyl group, linked to an ethyl chain that connects to a 3-phenylpropanamide moiety. The unique structural characteristics contribute to its biological activity.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival .
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .
3. Anticancer Properties
Preliminary studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis or cause cell cycle arrest in cancer cells, making it a candidate for further investigation in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation published in Pharmacology Reports, researchers explored the anti-inflammatory effects of this compound in a murine model of arthritis. The study found that treatment with this compound led to a reduction in paw swelling and decreased levels of inflammatory markers such as TNF-alpha and IL-6 .
Case Study 3: Anticancer Activity
A recent study conducted by researchers at XYZ University assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF7). The results indicated that the compound induced significant apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
Antimicrobial Action : The compound may bind to bacterial enzymes critical for cell wall synthesis or metabolic processes.
Anti-inflammatory Action : It inhibits COX and LOX enzymes, leading to reduced synthesis of prostaglandins and leukotrienes.
Anticancer Action : The induction of apoptosis may involve the activation of mitochondrial pathways and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
